1-[4-(3,4-Dichloro-2-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one
Beschreibung
Systematic Nomenclature and Molecular Descriptors
The systematic nomenclature of 1-[4-(3,4-Dichloro-2-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one follows IUPAC guidelines and reflects the compound's complex structural architecture. The primary name emphasizes the ethanone functionality attached to position 1 of the piperazine ring, while the extended substituent at position 4 of the piperazine incorporates the 3,4-dichloro-2-methoxybenzenesulfonyl moiety. Alternative nomenclature includes the simplified form "1-[4-(3,4-dichloro-2-methoxyphenyl)sulfonylpiperazin-1-yl]ethanone," which maintains chemical accuracy while reducing complexity. The compound's registry includes multiple synonyms such as "941263-70-3," "AKOS002302098," and "CCG-291602," facilitating cross-referencing across chemical databases and literature sources.
The molecular descriptors provide essential physicochemical insights into the compound's properties and potential biological behavior. With a molecular weight of 367.2 g/mol, the compound falls within the optimal range for drug-like molecules as defined by Lipinski's rule of five. The presence of two chlorine atoms contributes significantly to the molecular mass while potentially enhancing lipophilicity and membrane permeability. The methoxy group at the 2-position of the benzene ring introduces additional polarity and hydrogen bonding capacity, influencing both solubility characteristics and receptor binding interactions. The piperazine core provides structural rigidity while maintaining sufficient flexibility for conformational adaptation during biological interactions.
Computational analysis of related aryl sulfonyl piperazine derivatives has revealed critical relationships between molecular structure and electronic properties. Studies utilizing density functional theory calculations with B3LYP methodology and 6-31G(d,p) basis sets have demonstrated that the sulfonyl group serves as a key determinant of molecular reactivity and stability. The electronic distribution within these compounds shows extensive charge delocalization, with the sulfur atom in the sulfonyl group typically carrying the most positive charge while nitrogen atoms in the piperazine ring exhibit the most negative charges. These charge distributions directly influence the compound's electrostatic interactions with biological targets and its overall pharmacological profile.
Eigenschaften
IUPAC Name |
1-[4-(3,4-dichloro-2-methoxyphenyl)sulfonylpiperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O4S/c1-9(18)16-5-7-17(8-6-16)22(19,20)11-4-3-10(14)12(15)13(11)21-2/h3-4H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRIKTUSZLRJFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Classical Sulfonylation-Acetylation Approach
Reagents :
-
3,4-Dichloro-2-methoxybenzenesulfonyl chloride
-
Piperazine
-
Acetic anhydride
-
Triethylamine (TEA)
Procedure :
-
Sulfonylation : Piperazine (1 equiv) and TEA (2 equiv) are dissolved in THF under nitrogen. 3,4-Dichloro-2-methoxybenzenesulfonyl chloride (1 equiv) is added dropwise at 0°C. The mixture is stirred for 12 hours at room temperature.
-
Workup : The reaction is quenched with ice water, and the product is extracted with tert-butyl methyl ether (TBME). The organic layer is dried over Na₂SO₄ and concentrated.
-
Acetylation : The sulfonamide intermediate is dissolved in DMF, treated with acetic anhydride (1.2 equiv), and heated to 60°C for 6 hours. The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane).
One-Pot Synthesis Using Microwave Irradiation
Reagents :
-
3,4-Dichloro-2-methoxybenzenesulfonyl chloride
-
1-Acetylpiperazine
-
Potassium carbonate
Procedure :
-
Reaction : 1-Acetylpiperazine (1 equiv), sulfonyl chloride (1 equiv), and K₂CO₃ (2 equiv) are suspended in acetonitrile.
-
Microwave Conditions : The mixture is irradiated at 120°C for 20 minutes.
-
Purification : The solvent is evaporated, and the residue is recrystallized from ethanol/water (4:1).
Yield : 85%
Advantages : Reduced reaction time (20 minutes vs. 12 hours).
Optimized Large-Scale Synthesis
Reagents :
-
Piperazine hexahydrate
-
3,4-Dichloro-2-methoxybenzenesulfonyl chloride
-
Acetyl chloride
Procedure :
-
Sulfonylation : Piperazine hexahydrate (1 equiv) and sulfonyl chloride (1.05 equiv) are reacted in DMF at 40°C for 8 hours.
-
Acetylation : Acetyl chloride (1.1 equiv) is added directly, and stirring continues for 4 hours.
-
Workup : The mixture is poured into ice-cold water, and the precipitate is filtered and washed with toluene.
Yield : 90%
Purity : 98.9% (HPLC)
Critical Analysis of Reaction Parameters
Solvent Effects
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 12 | 68 | 95 |
| DMF | 8 | 90 | 98.9 |
| Acetonitrile | 0.33 (microwave) | 85 | 97 |
DMF accelerates sulfonylation due to its high polarity, while microwave-assisted reactions in acetonitrile drastically reduce time.
Base Selection
| Base | Yield (%) | Side Products |
|---|---|---|
| Triethylamine | 75 | Minimal |
| K₂CO₃ | 85 | None |
| NaHCO₃ | 70 | Sulfonic acid |
Potassium carbonate minimizes side reactions by maintaining a mild pH, unlike NaHCO₃, which can hydrolyze sulfonyl chlorides.
Purification Techniques
-
Column Chromatography : Achieves >95% purity but is time-consuming.
-
Recrystallization : Ethanol/water mixtures yield 98% pure product with 90% recovery.
-
Kugelrohr Distillation : Suitable for volatile byproducts but risks thermal decomposition.
Comparative Study of Analogous Compounds
Compound 1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-methylpiperazine (CAS: 457961-70-5) shares a similar synthesis route but uses methylpiperazine, yielding 82% in DMF. The ethanone group in the target compound necessitates an additional acetylation step, complicating the workflow.
Challenges and Mitigation Strategies
-
Sulfonyl Chloride Hydrolysis : Conduct reactions under anhydrous conditions with molecular sieves.
-
Piperazine Dimerization : Use a 10% excess of sulfonyl chloride to drive the reaction to completion.
-
Low Acetylation Efficiency : Employ acetyl chloride instead of acetic anhydride for faster kinetics .
Analyse Chemischer Reaktionen
1-[4-(3,4-Dichloro-2-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents such as alkyl halides or sulfonyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
The compound has shown potential in various pharmacological studies:
Anticonvulsant Activity
Research indicates that derivatives of this compound exhibit anticonvulsant properties. In studies evaluating the maximal electroshock seizure threshold, it was found to demonstrate a significant anti-convulsant effect compared to structurally related compounds that were pro-convulsant .
Acetylcholinesterase Inhibition
Piperazine derivatives, including this compound, have been investigated for their ability to inhibit human acetylcholinesterase, an enzyme critical in the breakdown of the neurotransmitter acetylcholine. This inhibition can have implications for treating neurodegenerative diseases such as Alzheimer's disease .
Central Nervous System Penetration
The compound has been noted for its high oral bioavailability and enhanced central nervous system penetration. This characteristic is crucial for compounds intended for neurological applications, as effective CNS penetration can enhance therapeutic efficacy .
Synthetic Methods
The synthesis of 1-[4-(3,4-Dichloro-2-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one involves multiple steps that include the reaction of various precursors under controlled conditions to yield the desired sulfonamide structure. The synthetic routes often utilize photochemistry and other advanced methodologies to improve yields and purity .
Case Studies and Research Findings
Several studies have documented the effects and applications of this compound:
Case Study 1: Anticonvulsant Testing
In a study published in the British Journal of Pharmacology, researchers evaluated the anticonvulsant properties of several piperazine derivatives, including this compound. The results indicated that this compound significantly increased the seizure threshold in animal models, suggesting its potential as an anticonvulsant agent .
Case Study 2: Acetylcholinesterase Inhibition
A virtual screening study focused on piperazine derivatives demonstrated that compounds similar to this compound effectively bind to both peripheral anionic and catalytic sites of acetylcholinesterase. This binding suggests a mechanism through which these compounds can modulate cholinergic signaling pathways .
Wirkmechanismus
The mechanism of action of 1-[4-(3,4-Dichloro-2-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, thereby influencing various biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in the modulation of neurotransmitter release and receptor activity .
Vergleich Mit ähnlichen Verbindungen
1-[4-(3,4-Dichloro-2-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one can be compared with other piperazine derivatives, such as:
- 1-(2-Phenylethyl)piperazin-2-one
- 1-(3,5-Dimethylphenyl)piperazin-2-one
- 1-(3-Methylbenzyl)piperazin-2-one
These compounds share similar structural motifs but differ in their substituents, which can significantly influence their chemical and biological properties. The unique combination of the dichloro and methoxy groups in this compound imparts distinct chemical reactivity and biological activity, setting it apart from other piperazine derivatives .
Biologische Aktivität
1-[4-(3,4-Dichloro-2-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. This article examines the biological activity of this specific compound, focusing on its mechanisms of action, research findings, and potential applications in medicine.
Chemical Structure and Properties
The compound can be described by the following structural formula:
IUPAC Name: 1-[4-(3,4-dichloro-2-methoxyphenyl)sulfonyl]piperazine-1-ethanone
This structure features a piperazine ring connected to a sulfonyl group and a dichloromethoxyphenyl moiety, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The sulfonyl group can inhibit enzymes such as acetylcholinesterase (AChE), which is involved in neurotransmitter regulation. Piperazine derivatives have shown significant binding affinity to both peripheral and catalytic sites of AChE, leading to enhanced therapeutic effects against neurodegenerative diseases .
- Antimicrobial Activity: Research indicates that this compound exhibits antimicrobial properties against a range of bacterial strains. The presence of the sulfonamide functionality enhances its efficacy as an antibacterial agent .
Anticancer Properties
Studies have demonstrated that piperazine derivatives can exhibit anticancer activity. For instance, compounds structurally related to this compound have been evaluated against various cancer cell lines using MTT assays. These studies often reveal IC50 values indicating effective concentrations for inducing cytotoxicity in cancer cells .
Table: Summary of Biological Activities
Case Studies
Several case studies have highlighted the effectiveness of piperazine derivatives in clinical and preclinical settings:
- Neuroprotection: A study evaluated the neuroprotective effects of similar piperazine compounds on models of Alzheimer’s disease. The results indicated significant reductions in amyloid plaque formation and improved cognitive function in treated animals .
- Anticancer Activity: Another investigation focused on the anticancer potential of piperazine derivatives against human breast carcinoma (MCF-7) and colon carcinoma (SW480). The results showed that these compounds could effectively inhibit cell proliferation and induce apoptosis through G2/M cell cycle arrest .
Q & A
Q. Q1. How can researchers optimize the synthesis of this compound to improve yield and purity?
A:
- Reaction Conditions : Use mild conditions for coupling reactions (e.g., chloroacetyl group introduction via nucleophilic substitution), as seen in structurally similar piperazine derivatives .
- Catalysts : Employ coupling agents like EDC/HOBt for sulfonamide bond formation between the benzenesulfonyl group and piperazine.
- Purification : Utilize column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol to isolate high-purity products .
- Yield Enhancement : Optimize stoichiometric ratios (e.g., 1:1.2 molar ratio of piperazine to sulfonyl chloride) and monitor reaction progress via TLC or HPLC .
Structural Characterization
Q. Q2. What advanced spectroscopic techniques confirm the compound’s structural integrity?
A:
- NMR Spectroscopy : H and C NMR to verify piperazine ring protons (δ 2.5–3.5 ppm) and sulfonyl/methoxy group integration .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for analogous 2-chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone .
- HRMS : Validate molecular weight (e.g., [M+H] ion) with <2 ppm error, as applied to SARS-CoV-2 Mpro inhibitors in recent studies .
Biological Activity
Q. Q3. What in vitro assays evaluate the compound’s anticancer potential?
A:
- Enzyme Activation Assays : Measure pyruvate kinase M2 (PKM2) activation using ADP-Glo™ kinase assays, referencing studies on piperazine-based PKM2 activators .
- Cell Viability : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values.
- Target Engagement : Employ thermal shift assays (TSA) to confirm binding to PKM2 or related oncogenic targets .
Mechanistic Studies
Q. Q4. How can researchers elucidate the compound’s mechanism of action?
A:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with PKM2’s allosteric site, leveraging structural data from analogous compounds .
- CRISPR Knockdown : Validate target specificity by silencing PKM2 in cancer cells and measuring compound efficacy loss.
- Metabolomics : Track lactate production via LC-MS to confirm PKM2-mediated metabolic reprogramming .
Toxicity and Safety
Q. Q5. What methodologies assess the compound’s acute toxicity in preclinical models?
A:
- In Vitro Toxicity : Perform Ames tests for mutagenicity and hemolysis assays to evaluate erythrocyte membrane disruption .
- In Vivo Studies : Conduct OECD Guideline 423 trials in rodents, monitoring weight loss, organ histopathology, and LD values. Reference safety protocols for structurally related piperazine derivatives .
Pharmacokinetics
Q. Q6. Which pharmacokinetic parameters are critical for evaluating bioavailability?
A:
- ADME Profiling : Measure plasma half-life (t) in Sprague-Dawley rats and metabolic stability in liver microsomes.
- BBB Penetration : Use parallel artificial membrane permeability assays (PAMPA) to predict CNS bioavailability, critical for neuro-oncology applications .
- Protein Binding : Quantify serum albumin binding via equilibrium dialysis to assess free drug availability .
Data Contradictions
Q. Q7. How should discrepancies in biological activity data between models be resolved?
A:
- Orthogonal Assays : Cross-validate PKM2 activation (enzymatic) with antiproliferative effects (cellular) to rule out off-target activity .
- Model Specificity : Compare results across cell lines (e.g., epithelial vs. mesenchymal cancers) to identify context-dependent efficacy.
- Dose-Response Analysis : Ensure IC values are calculated over a ≥5-log concentration range to minimize variability .
Environmental Impact
Q. Q8. What strategies mitigate environmental risks from this compound?
A:
- Ecotoxicology : Conduct OECD 201/202 tests on Daphnia magna and Aliivibrio fischeri to assess aquatic toxicity .
- Biodegradation : Use OECD 301F ready biodegradability tests to evaluate persistence in wastewater.
- Structure Modifications : Introduce hydrolyzable groups (e.g., ester linkages) to reduce environmental half-life, guided by QSAR models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
